Govaniadine
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Overview
Description
Govaniadine is a natural potent inducer of apoptosis in MCF-7 cell lines.
Scientific Research Applications
1. Hepatoprotective and Anti-inflammatory Effects
Govaniadine has demonstrated notable hepatoprotective and anti-inflammatory properties. Jahan et al. (2021) found that this compound effectively ameliorates oxidative stress and inflammation in carbon tetrachloride-induced hepatotoxicity in rats. This alkaloid was observed to reduce serum enzyme levels, indicating its potential in liver injury treatment. It also showed significant antioxidant activity, which contributes to its hepatoprotective function (Jahan et al., 2021).
2. Pharmacokinetic Properties
Marques et al. (2016) investigated the in vitro metabolism and plasma protein binding of this compound, revealing its potential as a drug candidate. The study detailed its pharmacokinetic properties in rats and identified various metabolites, offering insights into how this compound is processed in the body (Marques et al., 2016).
3. Cytotoxic Effects on Cancer Cells
This compound has shown promising cytotoxic and apoptotic effects on human breast cancer cells. Sivakumaran et al. (2018) reported that this compound induced dose- and time-dependent cytotoxic effects in MCF-7 cells, along with apoptosis. This points towards its potential use in breast cancer therapies (Sivakumaran et al., 2018).
4. Analgesic Activity
Muhammad et al. (2015) demonstrated that this compound exhibits analgesic effects, both peripherally and centrally. This was shown through tests in mice, suggesting this compound's potential in pain management (Muhammad et al., 2015).
5. Cytotoxicity and Permeability in Cell Culture
Marques et al. (2020) evaluated this compound for its cytotoxicity and permeability in various cell lines. This study provided insights into the effects of this compound on cellular viability and its ability to cross cell membranes, essential for its therapeutic applications (Marques et al., 2020).
6. Urease Inhibition
Shrestha et al. (2013) found that this compound exhibits urease enzyme inhibition. This discovery suggests potential applications in conditions where urease activity is a concern, such as certain gastrointestinal disorders (Shrestha et al., 2013).
7. β-Glucuronidase Inhibition
This compound demonstrated significant inhibition of β-glucuronidase, an enzyme linked to cancer development in the intestine. This finding by Shrestha et al. (2017) opens avenues for research into this compound's potential in cancer prevention, especially in the gastrointestinal tract (Shrestha et al., 2017).
8. Anti-leishmanial Activity
Shrestha et al. (2017) also reported on this compound's anti-leishmanial activity against L. major, indicating its potential as a therapeutic agent for leishmaniasis (Shrestha et al., 2017).
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.36 |
IUPAC Name |
(S)-2-Methoxy-5,8,14,14a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-15-3-2-11-4-5-20-9-13-8-17-16(23-10-24-17)7-12(13)6-14(20)18(11)19(15)21/h2-3,7-8,14,21H,4-6,9-10H2,1H3/t14-/m0/s1 |
InChI Key |
VSCSJMRNBGGEEP-AWEZNQCLSA-N |
SMILES |
OC1=C(OC)C=CC2=C1[C@@]3([H])N(CC2)CC4=CC(OCO5)=C5C=C4C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Govaniadine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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